CC1CCN(CC1)Cc2ccc(o2)C(O)=O
and the InChI is 1S/C12H17NO3/c1-9-4-6-13(7-5-9)8-10-2-3-11(16-10)12(14)15/h2-3,9H,4-8H2,1H3,(H,14,15)
.
5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a furan ring and a piperidine moiety. Its molecular formula is , and it is primarily known in its hydrochloride form, 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride, which is utilized in proteomics research due to its biochemical properties. The compound's structure contributes to its potential reactivity and biological activity, making it of interest in medicinal chemistry and material science.
This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. Piperidine derivatives have been extensively studied for their applications in pharmaceuticals, particularly in the development of drugs targeting various diseases. The presence of both furan and piperidine rings in 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid distinguishes it from other compounds, potentially granting it unique pharmacological properties .
The synthesis of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid can be approached through several methods:
The synthesis may involve multi-step processes including cyclization reactions to form the furan ring followed by functionalization to introduce the piperidine side chain. Advanced techniques such as intramolecular cyclization and radical-mediated reactions may also be employed to enhance yields and selectivity .
The molecular structure of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid features a furan ring, which is a five-membered aromatic ring containing oxygen, and a piperidine ring, a six-membered saturated ring containing one nitrogen atom. This combination contributes to the compound's unique properties.
5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and material science. For example, esterification may enhance the solubility of the compound, while amidation could improve its binding affinity with biological targets.
The mechanism of action of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid involves its interaction with specific biological targets, such as receptors or enzymes. The presence of the piperidine nitrogen may facilitate binding to these targets, influencing their activity.
The physical properties of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid include:
Key chemical properties include:
These properties are critical for determining the compound's usability in various applications .
5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid finds applications primarily in:
Further research is needed to explore its full range of applications and therapeutic potential .
The synthesis of 5-methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-95-9) relies on strategic bond formations between heterocyclic units. A predominant three-step sequence begins with the Mannich condensation of 5-methylfuran-2-carboxylic acid, formaldehyde, and piperidine to install the critical piperidinylmethyl bridge at the furan C4 position. This one-pot reaction achieves ~88% yield under optimized conditions, exploiting the electron-rich furan ring’s nucleophilicity [6] [8]. Alternative routes employ 1,3-dipolar cycloadditions between nitrile oxides and vinylpiperidines, forming the isoxazoline intermediates that are subsequently hydrolyzed and decarboxylated. This method, while step-intensive, offers superior regiocontrol for asymmetric furan-piperidine architectures [8].
Table 1: Key Synthetic Routes to the Furan-Piperidine Core
Method | Key Step | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Mannich Condensation | One-pot functionalization | HCHO, piperidine, 80°C, 12h | 88 | Atom-economical, scalable |
Cycloaddition | [3+2] cyclization | R-CNO, Et₃N, DCM, rt, 24h | 59-71 | High stereoselectivity |
Suzuki Coupling | Biaryl formation | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 61-73 | Enables diverse C5 modifications |
Post-cyclization functionalization via Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄/K₂CO₃/DME) attaches aryl groups to the furan ring prior to piperidine incorporation, enabling C5 structural diversity [8] [9].
The methyl group at the furan C5 position undergoes selective oxidation using KMnO₄/CuSO₄ to yield aldehydes, which serve as intermediates for reductive amination or hydrazone formation. Alternatively, radical bromination (NBS, AIBN) generates the benzylic bromide for nucleophilic displacement with amines or thiols [7].
The piperidine nitrogen is modified through:
Table 2: Impact of Piperidine N-Substituents on Physicochemical Properties
Modification Type | Example Group | LogP Change | Solubility (mg/mL) | Application Relevance |
---|---|---|---|---|
None (parent) | H | 2.21 (baseline) | 0.15 | Reference |
Acylation | -COCH₃ | +0.38 | 0.09 | Enhanced metabolic stability |
Carbamate | -COOCH₂CH₃ | +0.51 | 0.12 | Pro-drug design |
Quaternary Salt | -CH₃⁺ I⁻ | -1.20 | >5.0 | Ionic complexation |
The free acid (C₁₂H₁₇NO₃) is synthesized in nonpolar solvents (toluene, DCM), isolated via acidification (HCl) to pH 2–3, yielding a crystalline solid with m.p. 165–167°C. Conversely, the hydrochloride salt (CID 46736387) forms by bubbling HCl gas through the free acid’s ethanolic solution, producing a hygroscopic powder with superior aqueous solubility (>5 mg/mL vs. 0.15 mg/mL for free acid) [3] [10].
Table 3: Free Acid vs. Hydrochloride Salt Characteristics
Property | Free Acid | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₂H₁₇NO₃ | C₁₂H₁₈ClNO₃ |
Solubility (H₂O) | 0.15 mg/mL | >5 mg/mL |
Melting Point | 165–167°C | Dec >200°C |
Storage | Stable at 25°C | Desiccated, -20°C |
Bioavailability | Low (variable absorption) | High (consistent PK) |
Salt formation mitigates the free acid’s tendency toward dimerization via hydrogen bonding, enhancing dissolution kinetics critical for formulation [7].
Solvent polarity critically influences reaction efficiency:
Table 4: Solvent/Catalyst Systems for Key Transformations
Reaction | Optimal Solvent | Catalyst/Additive | Temperature | Yield (%) |
---|---|---|---|---|
Piperidine N-alkylation | DMF | K₂CO₃ | 60°C | 89 |
Ester hydrolysis | THF/H₂O (4:1) | LiOH | 0°C → 25°C | 93 |
Suzuki biaryl coupling | DME/H₂O (3:1) | Pd(PPh₃)₄ | Reflux | 73 |
Oxadiazole formation | Pyridine | BF₃·Et₂O | 80°C | 59 |
Industrial production faces three critical bottlenecks:
Table 5: Scalability Challenges and Mitigation Strategies
Challenge | Root Cause | Mitigation Approach | Cost Impact |
---|---|---|---|
Chromatographic Purification | Low crystallinity of free acid | pH-directed crystallization (pH 2.5) | +15% raw material cost |
Thermal Decomposition | Carboxylic acid decarboxylation | Low-temperature extraction (<40°C) | +8% energy cost |
Precursor Availability | Limited suppliers | In-house Mannich condensation | -$100/g vs. commercial |
Process intensification via continuous-flow hydrogenation and membrane-based separations are promising but require further validation for GMP compliance [7] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: